2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Medicinal Chemistry Lipophilicity Physicochemical Property

This 4-fluoro-substituted aminopiperidine-phenol scaffold is a strategic choice for medicinal chemistry programs targeting JAK, BTK, and tyrosine kinases. The fluorine atom uniquely modulates pKa and lipophilicity (XLogP3-AA 1.1 vs. 1.6 for Cl analog), improving ligand efficiency and metabolic stability. Its lower logP and MW profile reduce hERG and tissue accumulation risks. Available at ≥95% purity, it serves as a reliable fluorine reference point for SAR halogen-scanning campaigns. The phenolic and aminopiperidine moieties enable versatile derivatization in kinase inhibitor synthesis.

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
CAS No. 1693949-41-5
Cat. No. B1529026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol
CAS1693949-41-5
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)F)O)N
InChIInChI=1S/C12H17FN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2
InChIKeyPZZYORFKPRMFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol (CAS 1693949-41-5): Physicochemical Profile and Baseline Characteristics


2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol is a fluorinated aminopiperidine derivative with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol [1]. The compound comprises a phenolic core substituted with a 4-fluoro group and a 2-methyl-(3-aminopiperidin-1-yl) moiety. This structural arrangement is distinct within the class of aminopiperidine‑phenol building blocks, primarily due to the presence of the fluorine atom, which modulates key physicochemical parameters such as lipophilicity (calculated XLogP3-AA of 1.1) and topological polar surface area (49.5 Ų) [1]. It is commercially available from multiple vendors with typical purities of ≥95% , serving as a versatile scaffold for organic synthesis, ligand development, and kinase‑focused medicinal chemistry .

Why 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol Cannot Be Interchanged with Chloro, Bromo, or Non‑Halogenated Analogs


Within the aminopiperidine‑phenol scaffold family, the 4‑position halogen substitution (F, Cl, Br, I, or H) is not a trivial modification. The fluorine atom in 2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol confers a unique combination of physicochemical properties that directly impact drug‑likeness, membrane permeability, and metabolic stability [1]. As demonstrated by systematic studies on fluorinated aminopiperidines, fluorine substitution decreases the pKa of the piperidine nitrogen and modulates lipophilicity in a manner distinct from chlorine or bromine [1]. These differences are quantitatively reflected in computed descriptors such as XLogP3-AA (1.1 for F vs. 1.6 for Cl) and molecular weight (224.27 g/mol for F vs. 240.73 g/mol for Cl) [2][3]. Consequently, substituting the fluorine analog with its chloro, bromo, or unsubstituted counterpart will alter compound solubility, permeability, and potential off‑target binding profiles, making simple interchange in a SAR campaign or synthetic route invalid without explicit re‑validation.

Quantitative Differentiation of 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol (CAS 1693949-41-5) Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Fluorine vs. Chlorine Substitution

The calculated partition coefficient (XLogP3-AA) for 2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol is 1.1, whereas the direct chloro analog (2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol, CAS 1249550-70-6) has a computed XLogP3-AA of 1.6 [1][2]. This represents a quantified decrease in lipophilicity of Δ = -0.5 log units for the fluorinated compound.

Medicinal Chemistry Lipophilicity Physicochemical Property

Molecular Weight and Heavy Atom Count: Impact on Permeability and Ligand Efficiency

The molecular weight of 2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol is 224.27 g/mol, which is 16.46 g/mol lower than the chloro analog (240.73 g/mol) and 60.91 g/mol lower than the bromo analog (285.18 g/mol) [1][2]. The heavy atom count is 16 for the target compound versus 16 for the chloro analog (but with a heavier halogen) and 17 for the bromo analog [1][2].

Drug Design Ligand Efficiency Physicochemical Property

Fluorine Substitution Modulates Basicity (pKa) of Aminopiperidine Moiety: Class‑Level Evidence

Systematic studies on libraries of 3‑amino‑ and 3‑amidofluoropiperidines have demonstrated that the incorporation of fluorine atom(s) decreases the pKa of the aminopiperidine nitrogen and modulates lipophilicity [1]. While direct pKa measurements for 2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol are not publicly available, this class‑level finding indicates that the target compound is expected to exhibit a lower pKa compared to its non‑fluorinated or chloro‑substituted analogs, potentially improving oral absorption and reducing volume of distribution [1][2].

Physicochemical Property Drug Metabolism Pharmacokinetics

Hydrogen Bond Acceptor Count: Potential for Additional Binding Interactions

2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol has a computed hydrogen bond acceptor count of 4, compared to 3 for the direct chloro analog [1][2]. This additional acceptor site is contributed by the fluorine atom, which can participate in weak hydrogen bonding and multipolar interactions not available to the chloro or unsubstituted phenol analogs.

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Commercial Availability and Purity: Consistent Supply Chain for SAR Studies

2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol is available from multiple reputable vendors (e.g., AKSci, Leyan) with a specified minimum purity of 95% . The chloro analog is also commercially available at similar purity , but the fluorine derivative's lower molecular weight and distinct lipophilicity profile offer a unique combination of properties for early‑stage SAR exploration without the need for custom synthesis.

Chemical Procurement Building Block Quality Control

Recommended Application Scenarios for 2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol (CAS 1693949-41-5)


Kinase Inhibitor Lead Optimization: Building Block with Favorable Lipophilicity and Lower MW

The compound's computed XLogP3-AA of 1.1 and molecular weight of 224.27 g/mol [1] position it as a preferred building block for kinase inhibitor programs where maintaining ligand efficiency and controlling lipophilicity are critical. The fluorine atom is strategically placed to modulate pKa and lipophilicity [2], which can improve oral bioavailability and reduce off‑target binding compared to the more lipophilic chloro analog (XLogP3-AA = 1.6) [3]. It is particularly suitable for projects targeting JAK, BTK, or other tyrosine kinases where fluorine‑mediated binding interactions have been documented [4].

Structure‑Activity Relationship (SAR) Studies: Halogen Scanning of Aminopiperidine‑Phenol Scaffolds

For SAR campaigns exploring the effect of 4‑position halogen substitution on target binding and ADME properties, this compound serves as the fluorine reference point. Its distinct hydrogen bond acceptor count (4) compared to the chloro analog (3) [1][3] provides an additional interaction vector that can be systematically probed. The compound's availability at 95% purity from multiple vendors ensures reproducible SAR data generation.

Synthesis of Fluorinated Ligands for Coordination Chemistry and Metal‑Binding Probes

The aminopiperidine and phenolic moieties make this compound a versatile ligand precursor. The fluorine substituent can be exploited in ¹⁹F NMR‑based binding assays or to modulate the electronic properties of metal complexes . Its lower molecular weight relative to bromo or iodo analogs is advantageous for generating libraries of fluorinated metal‑binding scaffolds.

Early‑Stage Drug Discovery: Oral Bioavailability Optimization

Based on class‑level evidence that fluorination of aminopiperidines reduces pKa and decreases volume of distribution [2][5], this compound is a logical candidate for programs aiming to reduce tissue accumulation and toxicity of basic amine‑containing leads. Its lower logP and MW profile [1] further support its use in optimizing oral absorption and minimizing hERG channel block, common liabilities in aminopiperidine‑derived kinase inhibitors.

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